N,1-dimethyl-N-phenylindole-2-carboxamide
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Overview
Description
N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and aniline . The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives .
Scientific Research Applications
N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit glycogen phosphorylase, affecting glucose metabolism . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1H-indole-2-carboxamide: Similar structure but lacks the phenyl group.
N,N-Dimethyl-1H-indole-2-carboxamide: Similar structure but lacks the phenyl group.
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Contains a chlorine substituent at the 5-position.
Uniqueness
N,1-Dimethyl-N-phenyl-1H-indole-2-carboxamide is unique due to the presence of both the N,N-dimethyl and phenyl groups, which contribute to its distinct chemical and biological properties . These structural features enhance its stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
62048-33-3 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N,1-dimethyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-18(14-9-4-3-5-10-14)17(20)16-12-13-8-6-7-11-15(13)19(16)2/h3-12H,1-2H3 |
InChI Key |
BWRCVGRVYKKDEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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